molecular formula C22H28N6O2 B14971030 (4-{2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]butan-2-yl}piperazin-1-yl)(furan-2-yl)methanone

(4-{2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]butan-2-yl}piperazin-1-yl)(furan-2-yl)methanone

Cat. No.: B14971030
M. Wt: 408.5 g/mol
InChI Key: BYGATCFOMWTSDS-UHFFFAOYSA-N
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Description

1-{2-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}-4-(FURAN-2-CARBONYL)PIPERAZINE is a complex organic compound that features a combination of tetrazole, piperazine, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}-4-(FURAN-2-CARBONYL)PIPERAZINE typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Alkylation: The tetrazole intermediate is then alkylated with a suitable alkyl halide to introduce the butan-2-yl group.

    Coupling with Piperazine: The alkylated tetrazole is then coupled with piperazine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the Furan-2-Carbonyl Group: Finally, the piperazine derivative is acylated with furan-2-carbonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-{2-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}-4-(FURAN-2-CARBONYL)PIPERAZINE can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The tetrazole ring can be reduced to form amine derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amine derivatives of the tetrazole ring.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-{2-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}-4-(FURAN-2-CARBONYL)PIPERAZINE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

    Biological Studies: The compound can be used to study the interactions of tetrazole and piperazine derivatives with biological targets.

    Material Science: It can be explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-{2-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}-4-(FURAN-2-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors. The piperazine ring can enhance the compound’s ability to cross the blood-brain barrier, making it effective in targeting central nervous system disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{2-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}-4-(FURAN-2-CARBONYL)PIPERAZINE is unique due to its combination of tetrazole, piperazine, and furan moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in medicinal chemistry, biological studies, and material science.

Properties

Molecular Formula

C22H28N6O2

Molecular Weight

408.5 g/mol

IUPAC Name

[4-[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]butan-2-yl]piperazin-1-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C22H28N6O2/c1-5-22(4,21-23-24-25-28(21)19-16(2)8-6-9-17(19)3)27-13-11-26(12-14-27)20(29)18-10-7-15-30-18/h6-10,15H,5,11-14H2,1-4H3

InChI Key

BYGATCFOMWTSDS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1=NN=NN1C2=C(C=CC=C2C)C)N3CCN(CC3)C(=O)C4=CC=CO4

Origin of Product

United States

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